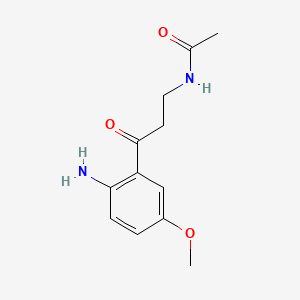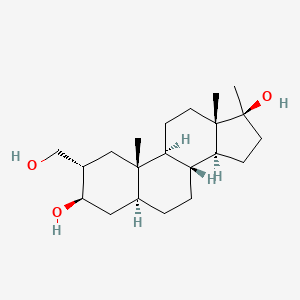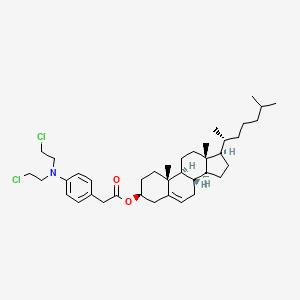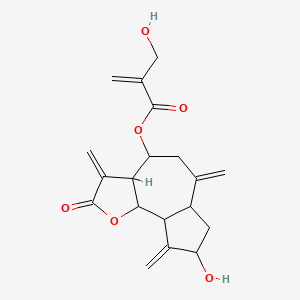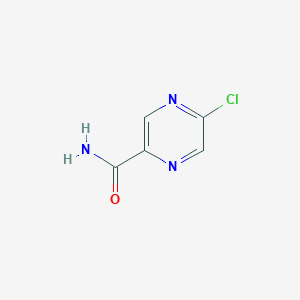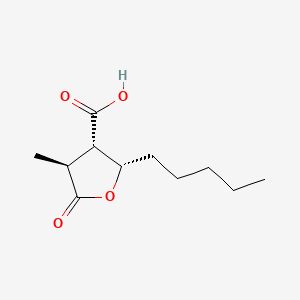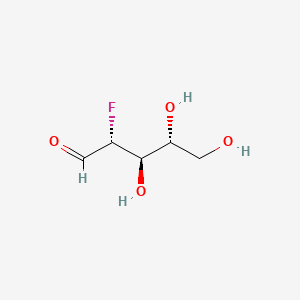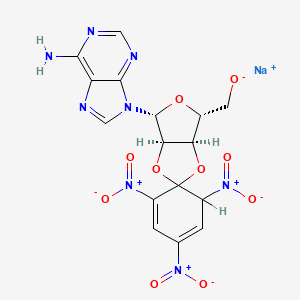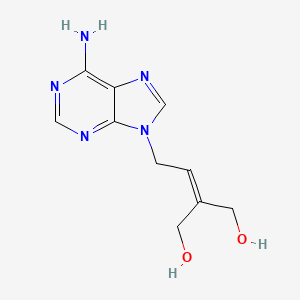
9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine
Übersicht
Beschreibung
9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine is a synthetic nucleoside analogue with significant antiviral properties. This compound is structurally related to naturally occurring nucleosides and has been studied for its potential therapeutic applications, particularly in the treatment of viral infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine typically involves the alkylation of adenine with a suitable alkylating agent. One common method involves the use of 2-amino-6-chloropurine as a starting material, which is then coupled with an appropriately protected bromide or trifluoromethanesulphonate ester derived from the substituted alcohol . The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves crystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated analogues.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides, amines, or ethers.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Thionyl chloride for halogenation, or amines for amination reactions.
Major Products
The major products formed from these reactions include various substituted analogues of the original compound, which may exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine has been extensively studied for its antiviral properties. It has shown activity against herpes simplex virus and other related viruses . In addition to its antiviral applications, this compound is also used in biochemical research to study nucleoside metabolism and the mechanisms of antiviral action.
Wirkmechanismus
The mechanism of action of 9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine involves its incorporation into viral DNA, where it acts as a chain terminator. This inhibits the replication of viral DNA, thereby preventing the proliferation of the virus . The compound targets viral DNA polymerase, which is essential for viral replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: Another nucleoside analogue with antiviral properties.
Ganciclovir: Used for the treatment of cytomegalovirus infections.
Penciclovir: Similar in structure and used for the treatment of herpesvirus infections.
Uniqueness
9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine is unique due to its specific structure, which allows it to be incorporated into viral DNA more efficiently than some other analogues. This results in a higher potency and selectivity for certain viral infections.
Eigenschaften
IUPAC Name |
2-[2-(6-aminopurin-9-yl)ethylidene]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c11-9-8-10(13-5-12-9)15(6-14-8)2-1-7(3-16)4-17/h1,5-6,16-17H,2-4H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVACIKDVFKGHHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC=C(CO)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147890 | |
| Record name | 9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107053-43-0 | |
| Record name | 9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107053430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


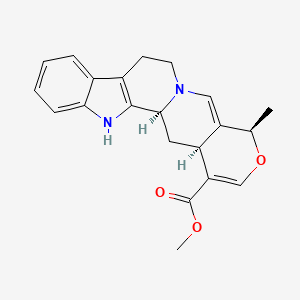
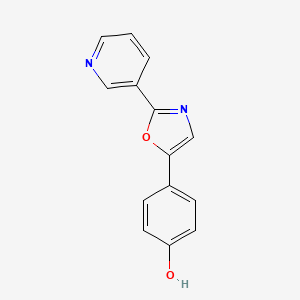
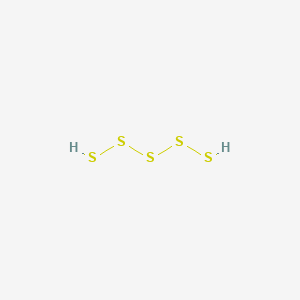
![(5S,5aR,8aS,9R)-8a-fluoro-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5,5a,6,9-tetrahydroisobenzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B1198446.png)
![3-(4-Chloro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione](/img/structure/B1198448.png)
